Ethyl Chroman-2-carboxylate is an organic compound characterized by its chroman backbone and an ethyl ester functional group. This compound is part of a larger class of chroman derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Ethyl Chroman-2-carboxylate is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential therapeutic properties.
Ethyl Chroman-2-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis methods.
This compound falls under the category of carboxylic acid esters and is specifically classified as a chroman derivative. The chroman structure consists of a benzene ring fused to a tetrahydrofuran ring, making it a bicyclic compound.
The synthesis of Ethyl Chroman-2-carboxylate typically involves the esterification of chroman-2-carboxylic acid with ethanol or other alcohols. Common methods include:
Ethyl Chroman-2-carboxylate has the molecular formula with a molecular weight of approximately 210.24 g/mol. The structure features:
The compound's structural data can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and molecular conformation.
Ethyl Chroman-2-carboxylate can undergo several chemical reactions, including:
The mechanism by which Ethyl Chroman-2-carboxylate exerts its biological effects is not fully elucidated but is believed to involve interactions at the cellular level that modulate various pathways. Research indicates potential anti-inflammatory and antioxidant activities, suggesting that it may influence signaling pathways related to oxidative stress and inflammation .
The compound's stability and reactivity profile make it suitable for various synthetic applications in organic chemistry.
Ethyl Chroman-2-carboxylate has several scientific uses:
Chromene-3-carboxylates serve as pivotal precursors for synthesizing ethyl chroman-2-carboxylate derivatives through nucleophilic ring-opening reactions. These reactions leverage the electrophilic character of the chromene ring, enabling regioselective attack by nucleophiles such as alcohols, amines, or thiols. For example, ethyl 6-bromochromone-2-carboxylate undergoes ring-opening with hydrazine hydrate, yielding chroman-2-carboxylate hydrazides. This pathway is particularly efficient for introducing nitrogen-containing functional groups at the C2 position. Solvent polarity significantly influences reaction kinetics and regioselectivity; polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity and reduce side reactions. Substituents on the chromene ring (e.g., electron-withdrawing halogens) accelerate ring-opening by increasing the electrophilicity of the C4 carbon [2] [6] [7].
Table 1: Substituent Effects on Chromene-3-carboxylate Ring-Opening Reactions
Precursor | Nucleophile | Solvent | Yield (%) | Key Product |
---|---|---|---|---|
Ethyl 6-bromochromone-2-carboxylate | Hydrazine | Ethanol | 87 | 6-Bromo-chroman-2-carbohydrazide |
Ethyl 6-chlorochromone-2-carboxylate | Methanol | Dioxane | 71 | 6-Chloro-chroman-2-carboxylate |
Ethyl 8-methoxychromone-2-carboxylate | Ethylamine | THF | 93 | 8-Methoxy-chroman-2-carboxamide |
Enantiospecific synthesis of chroman-2-carboxylates exploits chiral pool reagents like L-malic acid to generate stereodefined intermediates. Methyl (S)-2-acetoxy-4-halo-4-oxobutanoate, derived from L-malic acid, undergoes demethylation and Mitsunobu etherification with phenolic hydroxyl groups. This intramolecular cyclization constructs the chroman ring with >99% enantiomeric excess (ee). Subsequent hydrogenation using palladium on carbon (Pd/C) reduces the ketone moiety, yielding enantiopure chroman-2-carboxylates. This methodology is indispensable for synthesizing pharmacologically active enantiomers, such as those in fidarestat (aldose reductase inhibitor) and repinotan (5-HT1A agonist). The hydrogenation step requires precise control of pressure (5–30 atm H₂) to avoid racemization [1] [3] [4].
Table 2: Hydrogenation Conditions for Chromanone-to-Chroman Conversion
Substrate | Catalyst | H₂ Pressure (atm) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
(S)-6-Fluoro-chromanone-2-carboxylate | Pd/C (10%) | 10 | 4 | >99 | 92 |
(S)-8-Methyl-chromanone-2-carboxylate | PtO₂ | 5 | 6 | 98 | 88 |
(S)-6,8-Dichloro-chromanone-2-carboxylate | Pd(OH)₂ | 30 | 8 | >99 | 85 |
Regioselective O-acylation of chroman-2-carboxylate hydroxy derivatives employs coupling reagents to avoid protection/deprotection sequences. tert-Butyl(dimethyl)silyl triflate selectively shields primary alcohols, enabling acylation at secondary hydroxyl sites. Phosphorylation, critical for pro-drug development, uses phosphoramidites or P(III) reagents. For instance, di-tert-butyl N,N-diethylphosphoramidite facilitates phosphoester formation under anhydrous conditions, with subsequent oxidation yielding phosphate derivatives. These strategies achieve >90% regioselectivity for C6/C8-hydroxylated chromans, as verified by ³¹P-NMR spectroscopy. The acyl/phosphoryl groups enhance bioavailability by mimicking endogenous substrates [5] [8].
Microwave irradiation revolutionizes hydrazide synthesis by eliminating solvents and reducing reaction times from hours to minutes. Ethyl chromone-2-carboxylate reacts with hydrazine hydrate under microwave conditions (140°C, 20 min), directly affording chroman-2-carbohydrazides in 87% yield. This method bypasses traditional reflux and chromatographic purification, making it ideal for rapid library synthesis. Key advantages include:
Catalytic hydrogenation is the cornerstone for reducing chromanone-2-carboxylates to chroman-2-carboxylates. Pd/C in ethanol at 25°C achieves near-quantitative conversion, while NaBH₄/CeCl₃ offers chemoselectivity for substrates sensitive to over-reduction. The choice of reductant impacts stereochemistry:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9